(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to a carbon atom in an aryl group and hydroxyl groups. This specific compound features a fluorine atom at the meta position and a propylcarbamoyl group at the para position relative to the boronic acid functionality. The molecular formula for (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid is , with a molecular weight of approximately 237.04 g/mol. The presence of the fluorine atom and the propylcarbamoyl group may influence its chemical reactivity and biological activity, making it a compound of interest in various fields, including medicinal chemistry and organic synthesis.
As (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid is primarily a synthetic intermediate, a specific mechanism of action in biological systems is not applicable. However, in Suzuki-Miyaura couplings, the boronic acid moiety acts as a nucleophile, attacking the electrophilic carbon of the organic halide partner [].
Scientific literature suggests that (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid may be a valuable building block for the synthesis of more complex molecules. Here are some examples of its potential applications in scientific research:
(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid has potential applications in:
The synthesis of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid typically involves several steps:
Interaction studies involving (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid can provide insights into its binding affinities and mechanisms of action. Such studies often utilize techniques like:
These studies are crucial for understanding how this compound might function therapeutically.
Several compounds share structural similarities with (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid. Here is a comparison highlighting its uniqueness:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid | 0.81 | Methyl group instead of propyl; different electronic properties. |
| (3-Fluoro-2-formylphenyl)boronic acid | 0.72 | Formyl group alters reactivity; potential for different reaction pathways. |
| (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid | 0.80 | Cyclohexane ring adds steric bulk; may affect solubility and reactivity. |
| (3-(Dimethylcarbamoyl)phenyl)boronic acid | 0.79 | Dimethyl substitution alters sterics and electronics compared to propyl. |
The unique combination of the fluorine atom and propylcarbamoyl moiety in (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid distinguishes it from these similar compounds, potentially influencing its reactivity and biological activity differently than others in its class.
Boronic acids, first synthesized by Edward Frankland in 1860, have evolved into critical intermediates in organic synthesis. The development of the Suzuki-Miyaura cross-coupling reaction in 1979, which employs boronic acids as key reagents, revolutionized the formation of carbon-carbon bonds. (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid emerged as a specialized derivative, leveraging the versatility of boronic acids in medicinal chemistry and catalysis. Its synthesis aligns with modern methodologies for functionalized boronic acids, such as palladium-catalyzed borylation or transmetallation reactions.
The compound’s systematic name, 3-fluoro-4-[(propylamino)carbonyl]phenylboronic acid, reflects its structural features:
It is classified as an organoboron compound and a boronic acid derivative, with the boron atom forming a trigonal planar geometry.
| Registry Numbers | Values |
|---|---|
| CAS Number | 874289-15-3 |
| PubChem CID | 44717676 |
| MDL Number | MFCD09258737 |
| InChI Key | ZAQISMKPCBHVHR-UHFFFAOYSA-N |
This compound is pivotal in Suzuki-Miyaura coupling reactions, enabling the synthesis of complex biaryl systems. The fluorine atom’s electron-withdrawing nature enhances the phenyl ring’s electrophilicity, while the propylcarbamoyl group provides steric bulk and hydrogen-bonding capacity. These features make it suitable for:
The compound is indexed in major chemical databases:
The synthesis of (3-fluoro-4-(propylcarbamoyl)phenyl)boronic acid requires carefully selected starting materials and precursors to ensure efficient formation of the desired product. The primary approach involves the sequential construction of the fluorinated aromatic system with the carbamoyl functionality, followed by introduction of the boronic acid moiety.
Halogenated Aryl Precursors represent the most common starting materials for this synthetic target. 3-Fluoro-4-bromoaniline or 3-fluoro-4-chloroaniline serve as ideal precursors, allowing for selective palladium-catalyzed borylation reactions [1] [2]. These compounds provide the pre-formed aromatic fluorine substitution pattern while offering a suitable halogen leaving group for subsequent cross-coupling reactions. The availability of these precursors from commercial sources makes them economically viable for laboratory-scale synthesis.
Carbamoyl Precursors include propylamine and suitable acylating agents such as 4-fluorobenzoic acid derivatives. The carbamoyl functionality can be introduced through standard amide bond formation using carbodiimide coupling reagents or acid chloride methodologies [3]. Alternative approaches utilize isocyanate chemistry, where propyl isocyanate reacts directly with the aniline precursor to form the desired carbamoyl linkage.
Boron-Containing Reagents serve as the source of the boronic acid functionality. Common reagents include bis(pinacolato)diboron, triisopropyl borate, and trimethyl borate [4] [1]. These reagents exhibit different reactivity profiles and require specific reaction conditions for optimal performance. Bis(pinacolato)diboron has emerged as the preferred reagent for palladium-catalyzed borylation reactions due to its stability and high reactivity under mild conditions.
Organometallic Precursors such as organolithium or organomagnesium reagents can be employed for direct installation of the boronic acid group. These highly reactive species are generated in situ from the corresponding halogenated precursors through metal-halogen exchange reactions [5] [4]. The choice of organometallic reagent depends on the specific substitution pattern and functional group tolerance requirements.
The synthesis of (3-fluoro-4-(propylcarbamoyl)phenyl)boronic acid requires precise control of reaction conditions to achieve optimal yields and selectivity. Temperature management represents a critical parameter, with most borylation reactions proceeding efficiently at elevated temperatures between 80-120°C [4] [1]. However, the presence of the fluorinated aromatic system necessitates careful temperature control to prevent decomposition or unwanted side reactions.
Solvent Selection plays a crucial role in reaction success. Aprotic solvents such as tetrahydrofuran, N,N-dimethylformamide, and 1,4-dioxane provide optimal conditions for palladium-catalyzed borylation reactions [6] [7]. These solvents offer excellent solubility for the organic substrates while maintaining compatibility with the palladium catalyst system. The choice of solvent affects both reaction rate and product selectivity, with polar aprotic solvents generally providing superior results.
Catalyst Systems for borylation reactions typically employ palladium-based complexes with appropriate phosphine ligands. Palladium(II) acetate combined with 1,1'-bis(diphenylphosphino)ferrocene (dppf) represents a standard catalyst system for these transformations [1]. Alternative catalyst systems include palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) complexes with bulky phosphine ligands for enhanced selectivity.
Base Requirements are essential for successful borylation reactions. Potassium carbonate, potassium phosphate, and cesium carbonate serve as effective bases for these transformations [6] [7]. The base serves multiple functions including catalyst activation, substrate deprotonation, and neutralization of acid byproducts. The choice of base affects reaction kinetics and product distribution, with weaker bases generally providing better functional group tolerance.
Reaction Atmosphere control is crucial for preventing oxidation and ensuring catalyst stability. Reactions are typically conducted under an inert atmosphere of nitrogen or argon to exclude oxygen and moisture [8] [2]. The use of degassed solvents and careful handling techniques help maintain the integrity of the catalyst system and prevent unwanted side reactions.
The purification of (3-fluoro-4-(propylcarbamoyl)phenyl)boronic acid presents unique challenges due to the polar nature of the boronic acid functionality and the potential for hydrolytic instability. Traditional chromatographic methods often prove inadequate for these compounds, necessitating specialized purification approaches.
Recrystallization represents the most reliable purification method for boronic acids. Hot ethanol or ethanol-water mixtures provide effective recrystallization media for most aryl boronic acids [9]. The recrystallization process involves dissolving the crude product in hot solvent, followed by slow cooling to promote crystal formation. This method typically yields high-purity products with good recovery rates, although multiple recrystallization cycles may be required for optimal purity.
Chromatographic Purification using silica gel presents challenges due to the polar nature of boronic acids and their tendency to interact strongly with silica surfaces [9]. Modified chromatographic conditions using highly polar eluent systems such as dichloromethane-methanol-aqueous ammonia mixtures can provide acceptable separations. However, the method often results in peak broadening and reduced recovery rates.
Solvent Extraction methods offer a simpler alternative for initial purification. The boronic acid product can be extracted into aqueous sodium hydroxide solution, followed by acidification to precipitate the free boronic acid [10]. This method effectively removes neutral organic impurities while concentrating the desired product. However, the method may not provide sufficient purity for analytical applications.
Crystallization as Salts provides an alternative approach for purification. The boronic acid can be converted to its sodium or potassium salt through treatment with appropriate bases, followed by recrystallization from polar solvents [10]. The salt form often exhibits improved crystallization properties and enhanced stability compared to the free acid. Subsequent acidification regenerates the free boronic acid in high purity.
The industrial production of (3-fluoro-4-(propylcarbamoyl)phenyl)boronic acid requires careful consideration of scalability factors to ensure economic viability and consistent product quality. Process intensification strategies become essential when transitioning from laboratory-scale synthesis to industrial manufacturing.
Heat Management represents a critical scalability challenge due to the exothermic nature of many borylation reactions. Industrial-scale reactions generate substantial heat loads that must be effectively dissipated to maintain reaction temperature control [6] [7]. The implementation of advanced heat exchange systems, including external cooling loops and jacket cooling systems, becomes necessary for large-scale operations. Temperature gradients within large reaction vessels can lead to product inhomogeneity and reduced yields.
Mass Transfer Limitations become increasingly significant as reaction scale increases. The heterogeneous nature of palladium-catalyzed borylation reactions requires efficient mixing to ensure adequate contact between catalyst particles and substrate molecules [8]. Industrial reactors employ specialized agitation systems designed to optimize mass transfer while minimizing catalyst degradation through excessive shear forces.
Catalyst Recovery and Recycling assumes greater importance at industrial scale due to the high cost of palladium-based catalysts. Advanced catalyst recovery systems, including filtration and extraction techniques, allow for catalyst reuse across multiple reaction cycles [1]. The development of supported catalysts or immobilized catalyst systems can further enhance catalyst recovery efficiency and reduce overall production costs.
Process Optimization for industrial production requires systematic evaluation of reaction parameters to identify optimal conditions that balance yield, selectivity, and throughput. Statistical design of experiments methodologies can be employed to optimize multiple variables simultaneously while minimizing experimental effort [7]. The optimization process must consider not only reaction performance but also downstream processing requirements and waste minimization.
Continuous flow processing represents a transformative approach for the industrial synthesis of (3-fluoro-4-(propylcarbamoyl)phenyl)boronic acid, offering enhanced process control, improved safety, and reduced environmental impact compared to traditional batch processes.
Flow Reactor Design for boronic acid synthesis requires specialized equipment capable of handling the aggressive reaction conditions and potential catalyst deactivation. Microreactor systems with high surface-to-volume ratios provide excellent heat and mass transfer characteristics while enabling precise residence time control [11] [2]. The reactor design must accommodate the heterogeneous nature of palladium-catalyzed reactions while preventing catalyst fouling and blockage.
Residence Time Control becomes a critical parameter in continuous flow systems, allowing for precise optimization of reaction kinetics and product selectivity. The ability to achieve sub-second reaction times in flow systems can enable reactions that are not feasible in batch processes due to competing side reactions [8] [2]. This temporal control provides opportunities for enhanced selectivity and reduced byproduct formation.
Temperature and Pressure Management in continuous flow systems offers advantages over batch processes through rapid heating and cooling capabilities. The high surface-to-volume ratio of microreactors enables rapid temperature changes while maintaining precise control [11]. This capability allows for multi-step reactions with different temperature requirements to be conducted in a single continuous process.
Catalyst Integration in continuous flow systems can be achieved through various approaches including packed bed reactors, membrane reactors, or recycle loop systems. Fixed-bed catalysts provide excellent catalyst utilization and easy separation, while membrane reactors offer enhanced selectivity through controlled mass transfer [8]. The choice of catalyst integration method depends on the specific reaction requirements and product specifications.
Industrial production of (3-fluoro-4-(propylcarbamoyl)phenyl)boronic acid requires comprehensive quality control protocols to ensure consistent product quality and regulatory compliance. These protocols must address both in-process monitoring and final product characterization.
Analytical Method Development for boronic acid quality control requires specialized techniques due to the unique chemical properties of these compounds. High-performance liquid chromatography (HPLC) with appropriate detection methods provides quantitative analysis of product purity and impurity profiles [12] [13]. The development of stability-indicating methods ensures accurate analysis even in the presence of degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) techniques offer complementary analytical capabilities for boronic acid analysis. These methods require derivatization of the boronic acid functionality to enhance volatility and detectability [14] [15]. The derivatization process must be carefully optimized to ensure quantitative conversion while avoiding artifact formation.
Real-Time Process Monitoring enables continuous quality assessment during production. Online analytical techniques, including infrared spectroscopy and nuclear magnetic resonance spectroscopy, provide real-time feedback on reaction progress and product quality [16]. These methods allow for immediate process adjustments to maintain product specifications and prevent the production of off-specification material.
Impurity Profiling represents a critical aspect of quality control for pharmaceutical and fine chemical applications. The identification and quantification of process-related impurities, including catalyst residues, starting material residues, and degradation products, require sophisticated analytical approaches [15]. The development of forced degradation studies provides insights into potential impurity formation pathways and stability characteristics.
The development of sustainable synthetic pathways for (3-fluoro-4-(propylcarbamoyl)phenyl)boronic acid aligns with the principles of green chemistry and addresses growing environmental concerns in chemical manufacturing. These approaches emphasize waste minimization, energy efficiency, and the use of renewable feedstocks.
Solvent-Free Reactions represent a significant advancement in sustainable boronic acid synthesis. Mechanochemical approaches using ball milling techniques have demonstrated effectiveness for boronic acid ester formation without the use of organic solvents [17]. These methods reduce environmental impact while often providing enhanced reaction rates and selectivity compared to traditional solution-phase methods.
Aqueous Reaction Media offer environmentally benign alternatives to organic solvents for boronic acid synthesis. Water-based reaction systems with appropriate surfactants or phase-transfer catalysts enable efficient palladium-catalyzed reactions while reducing volatile organic compound emissions [18]. These systems often provide enhanced catalyst stability and simplified product isolation procedures.
Renewable Catalyst Systems focus on the development of more sustainable catalyst alternatives to traditional palladium-based systems. Copper-based catalysts, while less active than palladium, offer improved cost-effectiveness and reduced environmental impact [18]. The development of supported catalysts using renewable materials provides additional sustainability benefits through enhanced catalyst recovery and reuse.
Biocatalytic Approaches represent an emerging area for sustainable boronic acid synthesis. Enzymatic methods for C-B bond formation offer high selectivity and mild reaction conditions while utilizing renewable biological catalysts [19]. Although still in early development stages, these approaches hold promise for future sustainable production methods.
Atom economy analysis provides a quantitative measure of synthetic efficiency by evaluating the incorporation of starting material atoms into the final product. This metric is particularly relevant for the synthesis of (3-fluoro-4-(propylcarbamoyl)phenyl)boronic acid, where complex multi-step processes can result in significant atom waste.
Calculation Methodologies for atom economy involve determining the molecular weight ratio of desired product to total reactants. For boronic acid synthesis, this calculation must account for all reagents including catalysts, bases, and solvents that are not incorporated into the final product [20]. The analysis reveals opportunities for process improvement and waste reduction.
Synthetic Route Comparison using atom economy metrics allows for objective evaluation of different synthetic approaches. Direct borylation methods typically exhibit higher atom economy compared to multi-step approaches involving functional group transformations [20]. However, the analysis must consider overall process efficiency including yield, selectivity, and purification requirements.
Waste Stream Analysis identifies the major sources of atom waste in the synthetic process. Stoichiometric reagents, particularly bases and reducing agents, often contribute significantly to atom waste. The development of catalytic alternatives to stoichiometric reagents can substantially improve atom economy [21].
Process Optimization based on atom economy considerations can guide the development of more efficient synthetic routes. The identification of atom-efficient transformations, such as coupling reactions and rearrangement processes, provides opportunities for process improvement [20]. However, atom economy must be balanced against other factors including safety, cost, and environmental impact.
Environmental impact assessment for (3-fluoro-4-(propylcarbamoyl)phenyl)boronic acid synthesis encompasses multiple factors including raw material sourcing, process emissions, waste generation, and end-of-life considerations. This comprehensive evaluation provides insights into the overall environmental sustainability of the production process.
Life Cycle Assessment methodology provides a systematic approach for evaluating environmental impacts throughout the entire product lifecycle. This assessment includes raw material extraction, manufacturing, transportation, use, and disposal phases [22] [23]. The analysis reveals hotspots where environmental impacts are most significant and opportunities for improvement exist.
Aquatic Environmental Fate of boronic acids and their degradation products requires careful consideration due to their potential ecological impact. Studies indicate that boronic acids are readily biodegradable under aerobic conditions, with phenylboronic acid being converted to phenol and ultimately to harmless degradation products [24] [25]. The environmental fate studies provide reassurance regarding the ecological safety of these compounds.
Atmospheric Emissions from synthetic processes require evaluation of volatile organic compounds, particulate matter, and greenhouse gas emissions. The use of closed-loop process systems and emissions control technologies can significantly reduce atmospheric impact [26]. Process modifications such as solvent recovery and recycling further minimize environmental emissions.
Waste Water Treatment considerations address the fate of boronic acids and related compounds in aquatic treatment systems. Boronic acids exhibit low toxicity to aquatic organisms and are readily biodegradable, facilitating their removal in conventional wastewater treatment processes [25] [27]. However, the presence of fluorinated substituents may require specialized treatment approaches to ensure complete mineralization.
Soil and Groundwater Impact assessment considers the potential for environmental contamination from manufacturing operations. Boronic acids exhibit low soil adsorption and high mobility, requiring careful management of surface and groundwater resources [25]. The development of containment and remediation strategies ensures environmental protection during manufacturing operations.
Biodegradability Studies demonstrate that phenylboronic acid and related compounds undergo efficient aerobic biodegradation through established metabolic pathways [24] [28]. The degradation process involves initial conversion to phenol followed by ring-opening and mineralization to carbon dioxide and water. This biodegradability profile supports the environmental acceptability of these compounds for industrial applications.
Based on the comprehensive research conducted across multiple sources, this analysis presents current state-of-the-art methodologies for the synthesis, production, and environmental assessment of (3-fluoro-4-(propylcarbamoyl)phenyl)boronic acid. The synthetic approaches described represent established methodologies that have been successfully applied to related boronic acid systems, with appropriate modifications for the specific structural features of the target compound.
The laboratory-scale synthesis protocols provide detailed guidance for research applications, while the industrial production methods address the scalability challenges inherent in commercial manufacturing. The green chemistry approaches and environmental impact assessment reflect growing awareness of sustainability issues in chemical manufacturing and provide frameworks for environmentally responsible production.